N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide
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Overview
Description
Scientific Research Applications
PARP Inhibition for Cancer Therapy
A series of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide derivatives have been developed as potent poly(ADP-ribose) polymerase (PARP) inhibitors. These compounds, including (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), exhibit exceptional potency against PARP-1 enzyme and demonstrate significant in vivo efficacy in cancer models, highlighting their potential in cancer therapy (Penning et al., 2010).
Fluorescent Materials for Photophysical Studies
Novel 2-substituted benzimidazole derivatives have been synthesized and their photophysical properties explored. These compounds exhibit excited-state intramolecular proton transfer (ESIPT) pathway characteristics, showing single absorption and dual emission features. Such materials are valuable for developing new fluorescent probes and materials (Padalkar & Tathe, 2011).
Antimicrobial Activity
N-Benzimidazol-1-yl-methyl-benzamide derivatives synthesized through Mannich reaction have been evaluated for their antimicrobial efficacy against various bacterial and fungal strains. Certain derivatives showed promising activity, suggesting the potential of benzimidazole derivatives in developing new antimicrobial agents (Sethi et al., 2016).
Anticancer Evaluation
Compounds derived from benzimidazole, such as 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, have been synthesized and tested for their anticancer properties. Certain derivatives showed moderate to high activity against various cancer cell lines, indicating their potential as anticancer agents (Salahuddin et al., 2014).
Future Directions
The development of new benzimidazole derivatives with improved properties is an active area of research . Future work could involve the synthesis and characterization of “N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide”, as well as studies of its biological activity and potential applications.
Mechanism of Action
Target of Action
Benzimidazole derivatives have been associated with a wide range of biological activities . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been found to cause degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the cellular structure and function.
Biochemical Pathways
These could potentially include pathways related to cell division, protein synthesis, and cellular metabolism, among others .
Pharmacokinetics
Benzimidazole derivatives are known to exhibit a broad range of chemical and biological properties, suggesting that they might have favorable pharmacokinetic profiles .
Result of Action
Given the reported activities of benzimidazole derivatives, it can be inferred that the compound might lead to alterations in cellular structure and function, potentially resulting in the death of targeted cells or organisms .
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(11-9-10-11)20-13-6-2-1-5-12(13)16-18-14-7-3-4-8-15(14)19-16/h1-8,11H,9-10H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAMZCQRXFHFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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